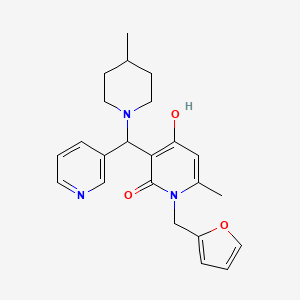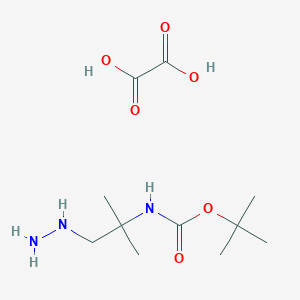![molecular formula C12H21NO B2673071 1-Methyl-2-(1-oxaspiro[2.5]octan-4-yl)pyrrolidine CAS No. 2248414-16-4](/img/structure/B2673071.png)
1-Methyl-2-(1-oxaspiro[2.5]octan-4-yl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-(1-oxaspiro[2.5]octan-4-yl)pyrrolidine is a chemical compound with the molecular formula C12H21NO and a molecular weight of 195.306 g/mol. This compound features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom. The presence of both a pyrrolidine ring and an oxaspiro ring makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
The synthesis of 1-Methyl-2-(1-oxaspiro[2.5]octan-4-yl)pyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of a suitable pyrrolidine derivative with an oxaspiro precursor under controlled conditions. The reaction typically requires the use of a strong base and a suitable solvent to facilitate the formation of the spirocyclic structure. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-Methyl-2-(1-oxaspiro[2.5]octan-4-yl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced spirocyclic compounds.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, where nucleophiles such as halides or amines replace existing substituents.
Addition: The compound can undergo addition reactions with electrophiles, leading to the formation of various adducts.
Scientific Research Applications
1-Methyl-2-(1-oxaspiro[2.5]octan-4-yl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds, which are valuable in medicinal chemistry and materials science.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a useful tool in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of advanced materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 1-Methyl-2-(1-oxaspiro[2.5]octan-4-yl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows the compound to fit into binding pockets of proteins, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.
Comparison with Similar Compounds
1-Methyl-2-(1-oxaspiro[2.5]octan-4-yl)pyrrolidine can be compared with other spirocyclic compounds, such as:
Spiro[cyclopropane-1,2’-indoline]: Known for its use in medicinal chemistry due to its bioactive properties.
Spiro[cyclohexane-1,2’-pyrrolidine]: Used in the synthesis of complex natural products and pharmaceuticals.
Spiro[cyclopentane-1,2’-pyrrolidine]: Valued for its structural diversity and applications in organic synthesis.
The uniqueness of this compound lies in its specific ring structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-methyl-2-(1-oxaspiro[2.5]octan-4-yl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c1-13-8-4-6-11(13)10-5-2-3-7-12(10)9-14-12/h10-11H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKAKPBVMFOOBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2CCCCC23CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2672988.png)
![2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]quinoxaline](/img/structure/B2672989.png)
![2-CHLORO-4-FLUORO-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]BENZAMIDE](/img/structure/B2672990.png)
![2-[1-(3-chloro-4-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B2672992.png)
![3-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-1-(4-nitrophenyl)urea](/img/structure/B2672994.png)
![3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2672996.png)

![1-(3,4-dihydroxyphenyl)-2-({4-[(2-methoxyethyl)amino]quinazolin-2-yl}sulfanyl)ethan-1-one](/img/structure/B2672999.png)
![N-(4-ethylphenyl)-2-({9-[(2-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide](/img/structure/B2673005.png)

![(Z)-2-Cyano-3-[3-(difluoromethoxy)-4-methoxyphenyl]-N-(3-methoxyphenyl)prop-2-enamide](/img/structure/B2673007.png)
![N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butyramide](/img/structure/B2673009.png)

![N-(furan-2-ylmethyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2673011.png)
